molecular formula C6H15O15P3 B131269 d-Myo-inositol-1,4,5-triphosphate CAS No. 142656-03-9

d-Myo-inositol-1,4,5-triphosphate

Cat. No.: B131269
CAS No.: 142656-03-9
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-N
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Description

D-myo-Inositol-1,4,5-triphosphate (Ins (1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .


Synthesis Analysis

InsP3 3-kinase, a highly specific enzyme binding InsP3 in just one mode, phosphorylates InsP3 specifically at its secondary 3-hydroxyl group to generate a tetrakisphosphate . D-myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) analogues derived at 3-OH with a bulky substituent were chemically synthesized and structural features of vicinity surrounding the 3-OH of Ins(1,4,5)P3, recognized by metabolic enzymes and by the receptor were explored . The total synthesis of D- and L-myo-inositol 1,4,5-triphosphate was also reported .


Molecular Structure Analysis

The molecular formula of this compound is C6H15O15P3 . The IUPAC name is [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate .


Chemical Reactions Analysis

This compound is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 420.10 g/mol .

Scientific Research Applications

Role in Polycystic Ovary Syndrome (PCOS)

D-Myo-Inositol-1,4,5-Triphosphate plays a significant role in managing Polycystic Ovary Syndrome (PCOS), a common cause of infertility. It has been found to improve insulin sensitivity in PCOS patients. This compound, being a precursor of inositol triphosphate, regulates hormones like TSH, FSH, and insulin, which are crucial in treating PCOS (Bizzarri & Carlomagno, 2014), (Genazzani, 2016).

Inositol Phosphates Synthesis

The synthesis of this compound and its derivatives is crucial for biological studies. Steric bulk from a 4-O protecting group in inositol orthobenzoates guides the reduction to generate the natural precursor of Inositol 1,4,5-Triphosphate, essential for various biological processes (Swarbrick et al., 2009).

Impact on Cardiac Hypertrophy

Research has shown that this compound can influence cardiac hypertrophy. It has been observed to augment cardiac hypertrophy by affecting DNA and protein synthesis, and the expression of genes like c-myc, c-fos, and GATA4, a cardiac-restricted zinc finger transcription factor (Zhu et al., 2005).

Role in Thyroid Physiology

This compound is critical in thyroid function and the management of subclinical hypothyroidism. It is a precursor of phosphoinositides in the phosphatidylinositol signal transduction pathway, playing a vital role in the synthesis of thyroid hormones (Benvenga et al., 2021).

Inositol Signaling in Plants

This compound also has significant implications in plant biology. Myo-inositol, as a precursor to inositol triphosphates like this compound, is involved in various aspects of plant growth and development (Loewus & Murthy, 2000).

Biochemical Analysis

Biochemical Properties

d-Myo-inositol-1,4,5-triphosphate is involved in several biochemical reactions, primarily as a second messenger that stimulates the release of calcium from the endoplasmic reticulum. It interacts with the inositol 1,4,5-triphosphate receptor, a calcium channel located on the membrane of the endoplasmic reticulum. Upon binding to this receptor, this compound induces the opening of the calcium channel, leading to an increase in cytoplasmic calcium levels . This interaction is crucial for the regulation of various cellular functions, including muscle contraction, secretion, metabolism, and cell growth.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways by modulating intracellular calcium levels. The increase in cytoplasmic calcium triggered by this compound influences numerous cellular functions, such as gene expression, enzyme activity, and cellular metabolism . For instance, in neurons, it is involved in neurotransmitter release, while in muscle cells, it regulates contraction. Additionally, this compound is implicated in processes like cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the inositol 1,4,5-triphosphate receptor on the endoplasmic reticulum membrane. This binding induces a conformational change in the receptor, leading to the opening of the calcium channel and the subsequent release of calcium ions into the cytoplasm . The elevated calcium levels activate various calcium-dependent proteins and enzymes, such as calmodulin and protein kinase C, which further propagate the signal and elicit specific cellular responses. Additionally, this compound can influence gene expression by activating transcription factors that are sensitive to changes in intracellular calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods or under specific experimental conditions . Studies have shown that the initial release of calcium triggered by this compound is rapid, occurring within seconds to minutes. Prolonged exposure to this compound can lead to desensitization of the inositol 1,4,5-triphosphate receptor, reducing its responsiveness to subsequent stimuli. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively stimulates calcium release and modulates cellular functions without causing significant adverse effects . At higher doses, the compound can induce excessive calcium release, leading to cytotoxicity and cell death. Threshold effects have been observed, where a minimal concentration of this compound is required to elicit a measurable response. Toxic effects at high doses include disruption of cellular homeostasis, oxidative stress, and activation of apoptotic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a second messenger in calcium signaling . It is produced by the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. Once formed, this compound can be further phosphorylated to produce other inositol phosphates, such as inositol 1,3,4,5-tetrakisphosphate, which also participate in cellular signaling. The metabolism of this compound is tightly regulated by various enzymes, including inositol polyphosphate 5-phosphatases and inositol trisphosphate 3-kinases, which modulate its levels and activity within the cell.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with its receptor on the endoplasmic reticulum. The distribution of this compound within the cell is influenced by its production and degradation rates, as well as its binding affinity to various intracellular proteins. Additionally, the compound can diffuse through the cytoplasm to reach its target sites, ensuring a rapid and efficient response to extracellular signals.

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm, where it exerts its effects on calcium signaling . It is produced at the plasma membrane and diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum. The activity and function of this compound are influenced by its localization, as it needs to be in proximity to its receptor to effectively stimulate calcium release. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments or organelles.

Properties

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85166-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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